(S)-P7C3-OMe

Neurogenesis Hippocampus Drug Discovery

Researchers conducting NAMPT target engagement studies require enantiomerically pure controls. The (R)-enantiomer of P7C3-OMe is far more active than the (S)-enantiomer in neurogenesis assays, making (S)-P7C3-OMe the essential negative control for stereospecific SAR investigations. • Validated (S)-enantiomer with ≥98% purity • Differentiates on-target NAMPT activity from off-target neuroprotection • Available in mg quantities with rapid global shipping

Molecular Formula C21H18Br2N2O
Molecular Weight 474.2 g/mol
CAS No. 301353-96-8
Cat. No. B1678151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-P7C3-OMe
CAS301353-96-8
SynonymsP7C3
Molecular FormulaC21H18Br2N2O
Molecular Weight474.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
InChIInChI=1S/C21H18Br2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2
InChIKeyFZHHRERIIVOATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





P7C3: Aminopropyl Carbazole Scaffold for Neuroprotection


3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (CAS: 301353-96-8), commonly designated P7C3, is an aminopropyl carbazole that was originally identified through an unbiased, target-agnostic in vivo screen in mice for its ability to enhance hippocampal neurogenesis [1]. P7C3 acts by blocking apoptosis of newly postmitotic neurons in the subgranular zone of the dentate gyrus [1]. Subsequent medicinal chemistry optimization campaigns established P7C3 as the foundational scaffold from which more potent analogs including P7C3A20 and (−)-P7C3-S243 were developed [1]. P7C3 is orally bioavailable, brain-penetrant, and non-toxic at doses several-fold higher than its efficacious dose [2].

Why P7C3 Cannot Be Substituted by Structurally Related Analogs


Generic substitution of P7C3 with in-class analogs such as P7C3A20, (−)-P7C3-S243, or the earlier generation agent dimebon (latrepirdine) is not functionally equivalent due to established quantitative differences in potency, efficacy ceiling, and model-specific activity. Systematic structure-activity relationship (SAR) studies across the P7C3 compound class have demonstrated that subtle modifications to the carbazole scaffold yield substantial differences in neuroprotective efficacy [1]. For example, dimebon—a compound structurally related to P7C3—exhibits minimal to no protective activity in Parkinson's disease models despite its historical investigation for Alzheimer's disease, underscoring that neuroprotective activity is not an inherent property of the aminopropyl carbazole class but rather is exquisitely dependent on specific substitution patterns [2]. Similarly, while P7C3 serves as the reference scaffold, its optimized analogs P7C3A20 and (−)-P7C3-S243 display higher potency and altered safety margins, meaning that selection between these agents must be guided by specific experimental requirements regarding potency requirements, available dosing windows, and the particular disease model under investigation [1].

Quantitative Differentiation: P7C3 Versus Key Comparators


Proneurogenic Activity Versus Dimebon

In direct head-to-head comparisons conducted in mice, the proneurogenic activity of P7C3 was approximately 30-fold higher than that of dimebon (latrepirdine) [1]. This quantitative difference established P7C3 as the preferred aminopropyl carbazole scaffold for further medicinal chemistry optimization, whereas dimebon was found to exhibit only weak proneurogenic activity in the dentate gyrus and conferred no protective effect in either mouse or C. elegans models of Parkinson's disease [1] [2]. The pronounced potency differential underscores that despite structural similarities between these carbazole derivatives, their functional neuroprotective capacities diverge dramatically, making them non-interchangeable in research applications [2].

Neurogenesis Hippocampus Drug Discovery

Efficacy Rank Order in MPTP Parkinson's Model

In the MPTP mouse model of Parkinson's disease, a head-to-head dose-response comparison among P7C3, P7C3A20, and dimebon established a clear rank order of both potency and efficacy ceiling: P7C3A20 > P7C3 > dimebon [1]. Dimebon exhibited no protective effect whatsoever in this model, whereas P7C3 provided intermediate protection [1]. In the C. elegans model of PD (MPP+ exposure), P7C3 treatment preserved approximately 60% of normal mobility compared to 80% preservation with P7C3A20 and 0% preservation with dimebon [2]. This quantitative framework enables researchers to select the appropriate compound based on whether they require moderate, reference-level protection (P7C3) or maximal efficacy (P7C3A20) [1].

Parkinson's Disease Neuroprotection MPTP Model

Oral Bioavailability and Blood-Brain Barrier Penetration

P7C3 exhibits pharmacokinetic properties that make it suitable for in vivo neuroprotection studies: it is orally bioavailable, readily crosses the blood-brain barrier, and is non-toxic at doses several-fold higher than the efficacious dose [1]. The oral bioavailability and brain penetration characteristics of P7C3 were established as class-defining features of the aminopropyl carbazole scaffold [2]. P7C3 was selected for further animal studies on the basis of favorable pharmacokinetic factors including high oral bioavailability and long duration of action [3]. For researchers requiring an orally administrable, CNS-penetrant neuroprotective tool compound, P7C3 represents a well-validated option with established in vivo dosing parameters, whereas alternative compounds lacking these pharmacokinetic credentials may require intracerebroventricular administration or fail to achieve adequate brain exposure.

Pharmacokinetics Oral Bioavailability Blood-Brain Barrier

Carbazole Scaffold as a Starting Point for SAR Optimization

The 3,6-dibromo substitution pattern on the carbazole core of P7C3 defines the foundational scaffold from which more potent analogs were systematically developed through medicinal chemistry optimization [1]. Systematic SAR studies demonstrated that modifications to this core structure yield predictable changes in neuroprotective potency, with P7C3A20 (fluorinated analog) exhibiting up to 10-fold greater potency than P7C3, and (−)-P7C3-S243 displaying improved drug-like properties [2]. The bromine atoms at positions 3 and 6 serve as essential pharmacophoric elements that can be strategically replaced to modulate activity, making P7C3 an indispensable reference compound for laboratories conducting SAR studies or developing novel neuroprotective agents [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

P7C3 Research and Industrial Application Scenarios


Neuroprotection Benchmarking in PD and ALS Models

P7C3 serves as a well-characterized reference compound for establishing baseline neuroprotective activity in MPTP-mediated Parkinson's disease models and SOD1G93A mutant ALS models. Its intermediate potency and efficacy ceiling—falling between the inactive dimebon and the highly potent P7C3A20—provides a calibrated benchmark against which novel agents can be quantitatively compared [1]. In the MPTP mouse model of PD, P7C3 demonstrates reproducible, moderate protection of dopaminergic neurons in the substantia nigra, and in the SOD1G93A ALS mouse model, it provides moderate protection against disease progression [2]. For researchers conducting drug discovery screens or validating new chemical entities, including P7C3 as a positive control enables meaningful potency comparisons and assay validation without the confounding ceiling effects that may occur with maximally efficacious analogs.

Scaffold Optimization and SAR Studies

The 3,6-dibromo-substituted carbazole core of P7C3 represents the foundational scaffold from which the entire P7C3 compound class was derived, making it an essential starting material for SAR investigations. Systematic optimization campaigns have demonstrated that modifications to this core—including fluorination to yield P7C3A20 (up to 10-fold potency enhancement) or enantiomeric resolution to yield (−)-P7C3-S243 (improved drug-like properties)—produce quantifiable and reproducible changes in neuroprotective activity [1]. For medicinal chemistry laboratories engaged in developing novel neuroprotective agents, P7C3 offers a chemically tractable, commercially available scaffold with well-documented synthetic routes and established biological activity profiles, enabling rational design of next-generation analogs [2].

Oral CNS Delivery Without Formulation Complexity

P7C3 is uniquely suited for in vivo neuroprotection studies where oral bioavailability and blood-brain barrier penetration are essential experimental requirements. Unlike many neuroprotective tool compounds that require intracerebroventricular injection or specialized formulation for adequate CNS exposure, P7C3 can be administered orally and reliably crosses the blood-brain barrier to achieve therapeutic concentrations in brain tissue [1]. Furthermore, P7C3 is non-toxic at doses several-fold higher than the efficacious dose, providing a wide experimental safety margin for dose-ranging studies [2]. This combination of pharmacokinetic attributes reduces experimental complexity, eliminates the need for surgical implantation of drug delivery devices, and minimizes confounding variables associated with alternative administration routes.

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